![molecular formula C19H17FN2O4S B2495256 N1-(4-fluorobenzyl)-N2-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)oxalamide CAS No. 1795303-61-5](/img/structure/B2495256.png)
N1-(4-fluorobenzyl)-N2-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds involves complex processes, including reactions of pyrazole with various substituted acetamides to produce anti-inflammatory active compounds (Sunder & Maleraju, 2013). Another study describes the synthesis of furan/thiophene-based derivatives, highlighting methodologies that could be applied to the synthesis of "N1-(4-fluorobenzyl)-N2-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)oxalamide" (A.S & Kumar.M, 2023).
Molecular Structure Analysis
The molecular structure of related compounds can be elucidated through crystallographic studies and spectral analysis, which help in understanding the compound's spatial configuration and electronic properties (Chi, Wang, & Chen, 2002).
Chemical Reactions and PropertiesResearch on the C-H bond activation/borylation of furans and thiophenes using iron N-heterocyclic carbene complexes provides insights into the chemical reactivity of furan and thiophene rings, relevant to the subject compound (Hatanaka, Ohki, & Tatsumi, 2010). This indicates potential reactivity paths that could be explored for "N1-(4-fluorobenzyl)-N2-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)oxalamide."
Physical Properties Analysis
The synthesis and analysis of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester reveal information about the thermal properties and potential physical characteristics of related compounds (Pimenova et al., 2003).
Chemical Properties Analysis
The synthesis and antimicrobial activity study of 1-(benzo[b]thiophen-4-yl)-4-(2-(oxo,hydroxyl, and fluoro)-2-phenylethyl)piperazine derivatives highlight the potential chemical properties, including reactivity with biological targets, of similar compounds (Mishra & Chundawat, 2019).
Scientific Research Applications
Application in Orexin Receptor Antagonism
The compound N1-(4-fluorobenzyl)-N2-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)oxalamide might be structurally related to or have functional similarities with compounds used in research on orexin receptors, which play a significant role in feeding, arousal, stress, and drug abuse. A study investigated the effects of selective orexin receptor antagonists, including compounds structurally related to the subject compound, in a binge eating model in rats. The results highlighted the role of orexin-1 receptor mechanisms in compulsive eating behaviors, suggesting that such compounds could offer novel pharmacological treatments for binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).
Role in CYP3A Enzyme Activity Studies
Compounds with a benzyloxy-substituted lactone structure, similar to N1-(4-fluorobenzyl)-N2-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)oxalamide, have been utilized in studies to assess CYP3A enzyme activity in both rat and human hepatocytes. These studies employ such compounds as selective fluorescent probes, facilitating the measurement of CYP3A activity, which is crucial for understanding drug metabolism and interactions (Nicoll-Griffith et al., 2004). This application underscores the potential utility of N1-(4-fluorobenzyl)-N2-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)oxalamide and related compounds in drug development and pharmacokinetic research.
Involvement in Environmental Chemistry
The study of the photo-oxidation of furan compounds, which may include structural relatives of N1-(4-fluorobenzyl)-N2-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)oxalamide, reveals their role in the formation of unsaturated dicarbonyl products with significant environmental implications. Such research contributes to our understanding of atmospheric chemistry and the potential environmental impacts of furan derivatives (Alvarez et al., 2009). This highlights the broader relevance of studying furan-containing compounds, beyond their immediate biomedical applications.
properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-[[5-[furan-2-yl(hydroxy)methyl]thiophen-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O4S/c20-13-5-3-12(4-6-13)10-21-18(24)19(25)22-11-14-7-8-16(27-14)17(23)15-2-1-9-26-15/h1-9,17,23H,10-11H2,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSOXLNRDFHNYFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(C2=CC=C(S2)CNC(=O)C(=O)NCC3=CC=C(C=C3)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-fluorobenzyl)-N2-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)oxalamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.